molecular formula C4H4ClF3 B1206832 1-chloro-1,2,2-trifluoroethene;ethene CAS No. 25101-45-5

1-chloro-1,2,2-trifluoroethene;ethene

Cat. No.: B1206832
CAS No.: 25101-45-5
M. Wt: 144.52 g/mol
InChI Key: CHJAYYWUZLWNSQ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Olefins in Modern Organic Chemistry

Fluorinated olefins, or fluoroolefins, are alkenes containing at least one fluorine atom. The incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comyoutube.com This is due to fluorine's unique characteristics: it is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. nih.gov These attributes impart high thermal stability and resistance to oxidation and chemical attack in the resulting compounds. nih.gov

In modern organic chemistry, the significance of fluorinated olefins lies in their dual role as versatile building blocks and precursors to high-performance materials. youtube.com The presence of fluorine can modulate the reactivity and lipophilicity of a molecule, which is particularly valuable in the development of pharmaceuticals and agrochemicals. numberanalytics.comnih.gov For instance, fluorination can enhance the metabolic stability of a drug, prolonging its therapeutic effect. nih.gov

Furthermore, fluoroolefins are fundamental monomers for producing fluoropolymers. These polymers, such as polytetrafluoroethylene (PTFE) and polychlorotrifluoroethylene (PCTFE), are renowned for their chemical inertness, low friction coefficients, and excellent thermal stability, making them indispensable in applications ranging from non-stick coatings and chemical-resistant linings to advanced electronics and aerospace components. samaterials.comfrontiersin.org The continued development of new fluorination methods expands the ability to create complex fluorinated molecules for innovative technologies. numberanalytics.com

Overview of Key Research Avenues for 1-Chloro-1,2,2-trifluoroethene (CTFE)

1-Chloro-1,2,2-trifluoroethene (CTFE), with the chemical formula CClF=CF₂, is a key fluorinated olefin that serves as a cornerstone for significant research and industrial applications. wikipedia.org Research into CTFE primarily focuses on its synthesis, polymerization to form homopolymers and copolymers, and its utility as an intermediate in organic synthesis.

Synthesis: The principal commercial synthesis of CTFE involves the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). wikipedia.orgacs.org This reaction is typically achieved using zinc in a solvent like ethanol. acs.orgchemicalbook.com

CFCl₂-CF₂Cl + Zn → CClF=CF₂ + ZnCl₂ wikipedia.org

Other synthetic routes include the gas-phase dehalogenation of CFC-113 at high temperatures or reaction with hydrogen or ethene. acs.org However, the production of CTFE has been impacted by the phasing out of its precursor, CFC-113, due to its ozone-depleting properties. acs.org

Homopolymerization: A major research focus for CTFE is its radical polymerization to produce polychlorotrifluoroethylene (PCTFE). frontiersin.org First polymerized in 1934, PCTFE is a semicrystalline thermoplastic known for its excellent chemical resistance, high mechanical strength, and low gas permeability. frontiersin.orgresearchgate.net The polymerization can be carried out in bulk, suspension, or emulsion. frontiersin.org The properties of PCTFE can be controlled by the degree of crystallinity, which typically ranges from 30% to 70%. acs.org Amorphous PCTFE is optically clear and more elastic, while highly crystalline PCTFE offers greater mechanical strength. acs.org

Copolymerization: CTFE is an important comonomer in the synthesis of various fluoropolymers. frontiersin.org Its copolymerization with other monomers allows for the fine-tuning of material properties. frontiersin.org Notable examples include copolymers with vinylidene fluoride (B91410) (VDF) and vinyl ethers. researchgate.netresearchgate.net For instance, copolymers of VDF and CTFE are versatile fluoropolymers used as binders in specialized applications. researchgate.net The ratio of CTFE in the copolymer influences whether the resulting material is semicrystalline or amorphous. researchgate.net

Chemical Intermediate: Beyond polymerization, CTFE is a valuable building block in organic synthesis. Its carbon-carbon double bond can participate in various reactions, such as cycloadditions. For example, CTFE undergoes thermal dimerization to form 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane and can undergo [2+2] cycloaddition with vinyl acetate. wikipedia.org It is also a precursor for producing other fluorinated compounds, such as trifluoroethylene (B1203016) (VF₃) through catalytic hydrogenolysis. google.com

Interactive Table: Physical Properties of 1-Chloro-1,2,2-trifluoroethene (CTFE)

Property Value
IUPAC Name 1-Chloro-1,2,2-trifluoroethene nih.gov
CAS Number 79-38-9 chemsynthesis.com
Molecular Formula C₂ClF₃ wikipedia.org
Molar Mass 116.47 g·mol⁻¹ wikipedia.org
Appearance Colorless gas wikipedia.org
Boiling Point -27.8 °C wikipedia.org
Melting Point -158.2 °C wikipedia.org

| Dipole Moment | 0.40 D stenutz.eu |

Contextualization of Ethene as a Reference or Co-reactant in Halogenated Ethene Studies

Ethene (ethylene), the simplest alkene, serves as a crucial benchmark and co-reactant in the study of its halogenated derivatives like CTFE. Its well-understood reactivity and physical properties provide a baseline for evaluating the effects of halogen substitution. The electrophilic addition of halogens to ethene, for example, is a classic reaction mechanism that helps contextualize the more complex reactivity of halogenated alkenes. youtube.com

The most significant role of ethene in the context of CTFE is as a co-reactant in copolymerization. The copolymerization of ethene with CTFE produces ethylene (B1197577) chlorotrifluoroethylene (B8367) (ECTFE), a high-performance fluoropolymer. wikipedia.orgalfa-chemistry.com This alternating copolymer, typically with a 1:1 molar ratio of the two monomers, combines the properties of both precursors. frontiersin.org

ECTFE is known for its exceptional chemical resistance, good mechanical properties, and broad service temperature range (–76°C to +150°C). wikipedia.orgsubstech.com It is stronger and stiffer than many other fluoropolymers like PTFE. curbellplastics.com The incorporation of ethene into the polymer chain, compared to the homopolymer PCTFE, modifies the material's characteristics. For example, ECTFE generally has lower gas permeation rates than ethylene tetrafluoroethylene (B6358150) (ETFE) but is less expensive than ETFE. curbellplastics.com This balance of properties makes ECTFE suitable for demanding applications such as chemical-resistant linings, cable insulation, and components for the semiconductor industry. alfa-chemistry.comsubstech.comazom.com The synthesis of ECTFE is a prime example of how a simple, non-halogenated olefin like ethene can be used to strategically tailor the properties of a highly halogenated polymer system.

Interactive Table: Comparison of CTFE-based Polymers

Property Polychlorotrifluoroethylene (PCTFE) Ethylene chlorotrifluoroethylene (ECTFE)
Monomers CTFE frontiersin.org CTFE and Ethene wikipedia.org
Polymer Type Homopolymer acs.org Alternating Copolymer wikipedia.org
Key Features Excellent barrier properties, high mechanical strength, chemical resistance. researchgate.net High impact strength, good chemical resistance, wide service temperature range. wikipedia.orgcurbellplastics.com
Crystallinity 30-70% acs.org Semicrystalline azom.com
Max. Operating Temp. Varies with grade ~150 °C wikipedia.org

| Common Applications | Uranium isotope separation, coatings, films. frontiersin.orgresearchgate.net | Wire/cable jacketing, chemical-resistant linings, pump components. alfa-chemistry.comazom.com |

Synthetic Methodologies and Precursor Chemistry of 1-Chloro-1,2,2-trifluoroethene (CTFE)

The synthesis of 1-chloro-1,2,2-trifluoroethene (CTFE), a crucial monomer in the production of high-performance fluoropolymers, is achieved through a variety of chemical transformations. These methodologies primarily involve the manipulation of halogenated hydrocarbon precursors, leveraging dehalogenation, fluorination, and halogen-exchange reactions. This article explores the principal synthetic pathways leading to CTFE, focusing on the underlying chemistry of its precursors.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

25101-45-5

Molecular Formula

C4H4ClF3

Molecular Weight

144.52 g/mol

IUPAC Name

1-chloro-1,2,2-trifluoroethene;ethene

InChI

InChI=1S/C2ClF3.C2H4/c3-1(4)2(5)6;1-2/h;1-2H2

InChI Key

CHJAYYWUZLWNSQ-UHFFFAOYSA-N

SMILES

C=C.C(=C(F)Cl)(F)F

Canonical SMILES

C=C.C(=C(F)Cl)(F)F

Synonyms

ethylene-chlorotrifluoroethylene copolymer

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 1,2,2 Trifluoroethene Ctfe

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in 1-chloro-1,2,2-trifluoroethene (CTFE), also known as chlorotrifluoroethylene (B8367), is the focal point of its reactivity, making it susceptible to a variety of addition reactions. The presence of both chlorine and fluorine atoms on the ethene backbone introduces significant electronic effects that influence the regioselectivity and stereoselectivity of these reactions.

Halogen Additions (e.g., Bromination, Chlorination)

The addition of halogens like chlorine (Cl₂) and bromine (Br₂) to alkenes is a fundamental organic reaction that proceeds via an electrophilic addition mechanism. wikipedia.org In this reaction, the halogen molecule adds across the double bond, resulting in the formation of a vicinal dihalide. wikipedia.org For CTFE, the addition of a halogen (X₂) leads to a saturated haloalkane.

The mechanism typically involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com The π electrons of the alkene's double bond attack one of the halogen atoms, which becomes partially positive as it approaches the electron-rich double bond. wikipedia.org This leads to the formation of a three-membered ring containing the two carbon atoms and the halogen atom. wikipedia.org The resulting cyclic halonium ion is then attacked by the halide anion from the side opposite to the ring, leading to an anti-addition product. wikipedia.orgmasterorganicchemistry.com

For instance, the addition of iodine monochloride (ICl) to chlorotrifluoroethylene yields iododichlorotrifluoroethane. wikipedia.org

Reaction of CTFE with Iodine Monochloride:

This reaction demonstrates the addition of an interhalogen compound across the double bond of CTFE.

Hydrohalogenation (e.g., Hydrobromination)

Hydrohalogenation is the addition of hydrohalic acids (such as HBr, HCl, or HI) to alkenes, resulting in the formation of a haloalkane. masterorganicchemistry.comlibretexts.org The reaction is initiated by the electrophilic attack of the hydrogen ion (proton) from the hydrohalic acid on the alkene's double bond. libretexts.org This step forms a carbocation intermediate. libretexts.org Subsequently, the halide ion acts as a nucleophile and attacks the carbocation, forming the final product. libretexts.org

The regioselectivity of this addition to unsymmetrical alkenes like CTFE is generally governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. masterorganicchemistry.com A more modern interpretation is that the reaction proceeds through the most stable carbocation intermediate. masterorganicchemistry.com In the case of CTFE, the fluorine and chlorine atoms significantly influence the stability of the potential carbocation intermediates due to their inductive and resonance effects.

Addition of Fluorine-Containing Radical Species

CTFE can undergo radical addition reactions, particularly with fluorine-containing species. These reactions are often initiated by radical initiators. For example, the radical addition of arylchlorotetrafluoro-λ⁶-sulfanes (ArSF₄Cl) to tetrafluoroethylene (B6358150) has been studied, providing a method to synthesize various aryltetrafluoro(polyfluoroalkyl)-λ⁶-sulfanes. nih.gov While this specific example uses tetrafluoroethylene, the principles can be extended to CTFE.

A study on the atmospheric degradation of CTFE initiated by hydroxyl (OH) radicals provides insight into radical addition mechanisms. mostwiedzy.plnih.gov The addition of the OH radical to the β-carbon of CTFE (the carbon not bonded to chlorine) is the main pathway, forming a ˙CClF–CF₂OH species. mostwiedzy.plnih.gov This reaction is exothermic and exergonic. mostwiedzy.plnih.gov Subsequent reactions can involve the addition of molecular oxygen (O₂) to the resulting radical adduct. mostwiedzy.plnih.gov

Key Findings from OH Radical Addition to CTFE:

Parameter Finding
Primary Pathway Addition of OH radical to the β-carbon. mostwiedzy.plnih.gov
Intermediate Species Formation of ˙CClF–CF₂OH. mostwiedzy.plnih.gov
Thermodynamics The reaction is exothermic and exergonic. mostwiedzy.plnih.gov

| Rate Constant (at 298 K) | 9.87 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. mostwiedzy.plnih.gov |

Nucleophilic and Electrophilic Addition Pathways

The reactivity of the double bond in CTFE is dictated by the electron-withdrawing nature of the halogen substituents, which makes the double bond electron-deficient. This generally favors nucleophilic attack. Nucleophiles are chemical species that donate an electron pair to form a chemical bond. youtube.com

Conversely, electrophilic addition reactions involve the attack of an electrophile, a species that accepts an electron pair. libretexts.org While less common for highly halogenated alkenes, electrophilic additions can still occur. libretexts.orglibretexts.org The mechanism for electrophilic addition typically involves a two-step process: the initial attack of the electrophile on the π-bond to form a carbocation, followed by the attack of a nucleophile on the carbocation. libretexts.org

For CTFE, the polarization of the C=C bond due to the halogen atoms makes the carbon atom bonded to the chlorine atom (the α-carbon) more electrophilic, and the carbon atom bonded to the two fluorine atoms (the β-carbon) more nucleophilic. This influences the regioselectivity of both nucleophilic and electrophilic additions.

Cycloaddition Reactions and Formation of Fluorinated Heterocycles

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. nih.gov These reactions are crucial for the synthesis of cyclic and heterocyclic compounds. The presence of fluorine atoms in the reactants can enhance the reactivity of both dienophiles and dipolarophiles. nih.govresearchgate.net

Diels-Alder Condensations with Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene. wikipedia.org In reactions involving fluorinated compounds, the electron-withdrawing nature of the fluorine atoms can make the alkene a more reactive dienophile. beilstein-journals.org

CTFE can participate in thermal cycloaddition reactions. For example, the thermal dimerization of CTFE is a [2+2] cycloaddition that yields 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. wikipedia.org This reaction produces a mixture of cis and trans isomers. acs.orgelectronicsandbooks.com Studies have shown that the ratio of these isomers can be influenced by the reaction conditions. electronicsandbooks.com

Furthermore, CTFE can react with other unsaturated compounds. The thermal cycloaddition of CTFE with 3-methylbuta-1,2-diene results in a mixture of four 1:1 adducts, which are substituted cyclobutanes. rsc.org The formation of these products is thought to proceed through a stepwise mechanism involving a diradical intermediate. rsc.org

The synthesis of fluorinated heterocycles can also be achieved through cycloaddition reactions. nih.govresearchgate.netresearchgate.netuzh.ch For instance, [3+2]-cycloaddition reactions are important for constructing five-membered S-heterocycles. nih.gov While direct examples of CTFE in Diels-Alder reactions leading to six-membered heterocycles are less common in the provided context, the principles of cycloaddition suggest its potential as a dienophile in reactions with suitable dienes for the synthesis of fluorinated cyclic systems.

Fluorocyclization Strategies

1-chloro-1,2,2-trifluoroethene (CTFE) participates in cycloaddition reactions, a key strategy for forming cyclic fluorinated compounds. A notable example is the thermal dimerization of CTFE, which yields 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. wikipedia.org This reaction is a [2+2] cycloaddition where two molecules of CTFE react to form a four-membered ring. wikipedia.org Beyond self-dimerization, CTFE also undergoes [2+2] cycloaddition with other alkenes, such as vinyl acetate, demonstrating its utility in constructing more complex cyclobutane (B1203170) systems. wikipedia.org

Table 1: Cycloaddition Reactions of CTFE
Reaction TypeReactant(s)ProductReference
Thermal DimerizationCTFE + CTFE1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane wikipedia.org
[2+2] CycloadditionCTFE + Vinyl AcetateSubstituted Cyclobutane wikipedia.org

Cross-Coupling and Functionalization Reactions

Palladium-Catalyzed Arylation with Arylboronic Acids

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. wikipedia.orglibretexts.org The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species like an arylboronic acid, is a prominent example. wikipedia.orglibretexts.orgyoutube.com The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. libretexts.orgyoutube.com

While the direct Suzuki coupling of CTFE is not extensively documented, related Heck-type reactions provide insight into its arylation potential. The Mizoroki-Heck reaction typically involves the arylation of an olefin where a vinylic hydrogen is substituted. mdpi.com However, in the case of fluoroolefins, the reaction can proceed differently. In a palladium-catalyzed oxidative Heck-type reaction with arylboronic acids, chlorotrifluoroethene was found to yield a product suggesting the substitution of a vinylic fluorine atom rather than the chlorine atom. mdpi.com This highlights a charge-controlled reaction pathway unique to fluoroolefins. mdpi.com

Table 2: Palladium-Catalyzed Heck-Type Arylation
ReactionReactantsCatalyst SystemKey ObservationReference
Oxidative Heck-Type ReactionChlorotrifluoroethene + Arylboronic AcidPalladium CatalystSubstitution of a vinylic fluorine atom instead of chlorine. mdpi.com

Derivatization to Fluoroalkenyl Carbinols and Sulfides

The electron-deficient double bond in CTFE makes it susceptible to various addition reactions, enabling its derivatization into functionalized fluoroalkenyl compounds.

Fluoroalkenyl Carbinols: Fluorinated alcohols, or carbinols, can be synthesized via the radical telomerization of CTFE with methanol. This reaction has been shown to produce low molecular weight telomers, with the monoadduct being formed in high regioselectivity. The addition of the hydroxymethyl radical occurs preferentially onto the difluoromethylene side of the CTFE molecule, leading to the formation of HOCH₂CF₂CFClH with approximately 95% selectivity.

Fluoroalkenyl Sulfides: The synthesis of sulfides often involves the nucleophilic addition of thiols or their conjugate bases, thiolates. youtube.comyoutube.comyoutube.comyoutube.com Thiolates are excellent nucleophiles that can readily add to polarized pi bonds, such as the electron-deficient double bond in activated alkenes. youtube.comresearchgate.netrsc.org Given that CTFE is a highly electron-deficient (activated) alkene due to the presence of electronegative halogen atoms, it is reactive toward nucleophilic attack by sulfur compounds. The reaction proceeds via a Michael-type conjugate addition, where the thiolate anion attacks one of the carbons of the double bond, leading to the formation of a fluoroalkenyl sulfide. This provides a direct pathway for the synthesis of sulfur-containing fluorinated compounds from CTFE. rsc.org

Pyrolysis and Thermal Decomposition Pathways

Mechanistic Studies of Halogenated Ethane (B1197151) Pyrolysis

The thermal decomposition of CTFE and related compounds provides insight into the stability and breakdown pathways of fluorinated hydrocarbons. Studies on the pyrolysis of polychlorotrifluoroethylene (PCTFE), the polymer of CTFE, show that it decomposes into the CTFE monomer. frontiersin.org The mechanism involves the cleavage of C-C bonds to form end-chain radicals. frontiersin.org A subsequent intramolecular chlorine atom transfer can occur, where a radical end-group abstracts a chlorine atom from elsewhere in the polymer chain, resulting in chain fracture and degradation. frontiersin.org

Furthermore, the gas-phase dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) with hydrogen at high temperatures (400°C to 600°C) is a known method for producing CTFE. justia.comacs.org This high-temperature process is fundamentally a pyrolysis reaction involving a halogenated ethane precursor, highlighting the role of radical mechanisms in the formation and decomposition of CTFE. justia.com When heated to decomposition, CTFE itself can produce toxic fumes containing fluorine and chlorine. At temperatures exceeding 250°C, decomposition products may include hydrofluoric acid and carbonyl halides.

Formation of Reactive Intermediates

The pyrolysis of halogenated compounds proceeds through highly reactive intermediates. In the thermal decomposition of PCTFE, end-chain radicals are key intermediates that lead to the unzipping of the polymer to form the CTFE monomer. frontiersin.org The gas-phase processes to produce CTFE also involve radical species; for instance, chlorine radicals are formed during the dechlorination of CFC-113. justia.com

Studies of the pyrolysis of the related polymer polytetrafluoroethylene (PTFE) suggest that carbene intermediates, specifically difluorocarbene (:CF₂), can also be formed. mdpi.com These reactive species can then react further, for instance with accumulated tetrafluoroethene (TFE), to form other small-molecule gas compounds like hexafluoropropylene. mdpi.com High-temperature kinetic studies, often performed using shock tubes, are instrumental in determining the rate constants and reaction pathways for the decomposition of small organic molecules and the behavior of the resulting radical intermediates. nih.govnih.govdtic.mil

Mentioned Chemical Compounds

Table 3: List of Chemical Compounds
Compound NameChemical Formula
1-chloro-1,2,2-trifluoroethene (CTFE)C₂ClF₃
1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113)C₂Cl₃F₃
1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutaneC₄Cl₂F₆
Arylboronic AcidArB(OH)₂
Carbonyl HalidesCOX₂ (X=halogen)
Difluorocarbene:CF₂
HexafluoropropyleneC₃F₆
Hydrofluoric AcidHF
MethanolCH₃OH
PalladiumPd
Polychlorotrifluoroethylene (PCTFE)(C₂ClF₃)n
Polytetrafluoroethylene (PTFE)(C₂F₄)n
Tetrafluoroethene (TFE)C₂F₄
Vinyl AcetateC₄H₆O₂

Polymerization and Copolymerization Research Involving 1 Chloro 1,2,2 Trifluoroethene Ctfe

Homopolymerization to Polychlorotrifluoroethylene (PCTFE)

Polychlorotrifluoroethylene (PCTFE) is a thermoplastic chlorofluoropolymer produced from the addition homopolymerization of the monomer 1-chloro-1,2,2-trifluoroethene. wikipedia.org The synthesis of this semicrystalline polymer, which was first discovered in 1934, can be achieved through several free-radical polymerization techniques. acs.orgptfedf.com The resulting polymer's crystallinity can range from 30% to 70%, influencing its mechanical properties; higher crystallinity leads to a hard, strong material, while lower crystallinity results in a more elastic and optically clear polymer. acs.org

The polymerization of CTFE into PCTFE is conducted via free-radical mechanisms, with several established industrial methodologies. wikipedia.orgptfedf.com

Solution Polymerization: In this method, the CTFE monomer is dissolved in an appropriate solvent along with a radical initiator. A study on the copolymerization of CTFE with vinylidene chloride (VDC) utilized a solution process to create lower molecular weight copolymers that were soluble enough for detailed characterization. researchgate.netrsc.org While effective for producing polymers with specific characteristics, this method requires subsequent steps for solvent removal.

Bulk Polymerization: This technique involves the polymerization of the pure CTFE monomer, typically initiated by a radical source. While it can produce a very pure polymer, controlling the reaction heat is a significant challenge due to the high exothermicity of polymerization.

Suspension Polymerization: This is a widely used industrial method for producing PCTFE and its copolymers. google.comgoogle.com In this process, the CTFE monomer is dispersed as fine droplets in an aqueous medium through mechanical agitation. A monomer-soluble initiator is used, and the polymerization occurs within these suspended droplets. The resulting polymer is obtained as a fine powder or beads, which can be easily separated from the water. acs.org This method offers better heat control compared to bulk polymerization. For instance, high molecular weight PCTFE can be prepared in an aqueous suspension using a redox initiator system. google.com

Emulsion Polymerization: Emulsion polymerization is another common industrial process where the monomer is emulsified in water with the aid of a surfactant. ptfedf.comgoogle.comcnchemicals.com A water-soluble initiator is typically used, and polymerization takes place within the micelles formed by the surfactant. This method can produce high molecular weight polymers at a fast rate and results in a stable aqueous dispersion of polymer particles, known as a latex. google.com The aqueous emulsion polymerization process is noted for enabling rapid polymerization and yielding small particle sizes and high yields. patsnap.com Surfactant-free emulsion polymerization has also been successfully employed, for example, in the synthesis of poly(CTFE-co-VDC) copolymers. researchgate.netrsc.org

The conditions under which polymerization is initiated have a profound impact on the reaction kinetics and the final molecular architecture of the PCTFE polymer, including its molecular weight and crystallinity. frontiersin.orgajpojournals.org

The choice of initiator is a critical factor. Redox initiator systems, such as those combining an oxidizing agent (e.g., t-butyl hydroperoxide) and a reducing agent (e.g., sodium metabisulfite), are effective for aqueous suspension polymerization of CTFE. google.com The concentration of the initiator can also affect the polymerization rate and the molecular weight of the resulting polymer. researchgate.net

Temperature is another key parameter. Higher temperatures generally lead to a faster polymerization rate due to increased kinetic energy. ajpojournals.org However, excessively high temperatures can lead to side reactions and thermal degradation of the polymer. ajpojournals.org Conversely, lower temperatures can provide better control over the polymer's molecular weight and structure. ajpojournals.org For instance, in one process, initiating the reaction at higher temperatures and pressures resulted in a higher molecular weight PCTFE. google.com Studies have also shown that the glass transition temperature of PCTFE increases with a rising strain rate during its formation. researchgate.net

The following table summarizes the influence of various initiation conditions on PCTFE polymerization:

Initiation ConditionInfluence on Polymerization KineticsInfluence on Molecular Architecture
Initiator Type (e.g., Redox vs. Thermal)Redox systems can enable polymerization at lower temperatures, affecting the overall rate. google.comThe choice of initiator can be used to control the molecular weight distribution. google.com
Initiator ConcentrationHigher initiator concentrations generally increase the polymerization rate. researchgate.netHigher initiator concentrations can lead to lower average molecular weights due to a higher number of polymer chains being initiated. researchgate.net
TemperatureHigher temperatures increase the reaction rate. ajpojournals.orgLower temperatures can allow for better control over molecular weight and structure, while excessively high temperatures can cause degradation. ajpojournals.org Higher initial temperatures can produce higher molecular weight polymer. google.com
PressureHigher pressure increases the concentration of the gaseous monomer in the reaction phase, thus increasing the polymerization rate.Higher initial reactor pressure can lead to the formation of higher molecular weight PCTFE. google.com

Copolymerization with Olefinic Monomers

To modify the properties of PCTFE, such as improving its processability and flexibility or introducing specific functionalities, CTFE is often copolymerized with other olefinic monomers. acs.orgfrontiersin.org The introduction of a comonomer disrupts the regularity of the polymer chain, which typically reduces crystallinity and the melting point. acs.org

CTFE can be copolymerized with tetrafluoroethene (TFE), the monomer used to produce polytetrafluoroethylene (PTFE). rsc.org The resulting poly(TFE-co-CTFE) copolymers combine characteristics of both homopolymers. Research has shown that the chlorine atom from the CTFE unit is tolerated within the crystalline structure of PTFE. acs.org This compatibility allows for the creation of copolymers where the properties can be adjusted by varying the monomer ratio. For instance, incorporating small amounts of CTFE into a PTFE backbone can modify properties like processability. rsc.org Conversely, copolymers with a higher content of CTFE have also been synthesized. rsc.org

Copolymers of CTFE and vinylidene fluoride (B91410) (VDF) are among the most significant and commercially produced CTFE-based copolymers. kaust.edu.saresearchgate.net These copolymers, often referred to as P(VDF-co-CTFE), are synthesized through free-radical polymerization in either emulsion or suspension. kaust.edu.saresearchgate.net The properties of these materials are highly dependent on the molar ratio of the two monomers.

The incorporation of VDF units into the PCTFE chain disrupts the polymer's regularity, leading to lower crystallinity and a reduced melting point compared to the homopolymer. frontiersin.org The VDF content is a crucial factor in determining whether the resulting copolymer is a thermoplastic or an elastomer. frontiersin.org

The following table details the relationship between VDF content and the properties of P(VDF-co-CTFE) copolymers:

VDF Content (mol%)Resulting Copolymer PropertiesPrimary Classification
Low (e.g., < 30%)Semicrystalline with a lower degree of crystallinity and melting point than PCTFE. frontiersin.org Copolymers with over 80 mol% CTFE have a hexagonal crystal structure. researchgate.netThermoplastic
Intermediate (e.g., 30-75%)Amorphous structure, exhibiting elastomeric (rubber-like) characteristics. frontiersin.org Those with 60-70 mol% CTFE are amorphous. researchgate.netElastomer
High (e.g., > 75%)Properties are dominated by the VDF component, leading to materials that are more akin to PVDF copolymers. kaust.edu.saThermoplastic Elastomer/Amorphous

To further tailor the properties of fluoropolymers, terpolymerization involving three different monomers is employed. The radical terpolymerization of CTFE and TFE with a third monomer has been explored to enhance specific characteristics of the resulting material. acs.org For example, a third monomer can be introduced to reduce the stress cracking of the base PCTFE. acs.org

While direct and extensive research on the specific terpolymer of CTFE, hexafluoropropene (B89477) (HFP), and TFE is not widely documented, related terpolymers are known. TFE and HFP are themselves copolymerized to produce fluorinated ethylene (B1197577) propylene (B89431) (FEP), a melt-processable fluoropolymer. wikipedia.org The inclusion of a third monomer, such as a vinyl ether, into a CTFE and HFP backbone has been used to create alternating terpolymers. acs.org A terpolymer of vinylidene fluoride, hexafluoropropylene, and tetrafluoroethylene (B6358150) is a known fluoroelastomer. wikipedia.org Based on these related systems, it is understood that incorporating HFP into a CTFE/TFE copolymer backbone would likely further reduce crystallinity and enhance flexibility, moving the material's properties towards those of a fluoroelastomer.

Investigation of Ethylene-Chlorotrifluoroethylene Copolymers

Ethylene-chlorotrifluoroethylene (ECTFE) is a copolymer synthesized from the alternating monomer units of ethylene and 1-chloro-1,2,2-trifluoroethene (chlorotrifluoroethylene, CTFE). mdpi.com First introduced commercially in 1974, this partially fluorinated thermoplastic is known for its exceptional properties stemming from its unique chemical structure. mdpi.comfluorocarbon.co.uk The presence of fluorine atoms, with their strong electronegativity, and the robust C-F bond energy contribute to the polymer's high thermal resistance, mechanical strength, and corrosion resistance. mdpi.com

ECTFE is primarily utilized in industries requiring high-performance materials, such as the chemical industry, due to its excellent chemical resistance, particularly in alkaline environments with a pH above 10. solutions-in-plastics.info It is also noted for its low permeation coefficient, making it suitable for composite constructions and as a lining for steel tanks. solutions-in-plastics.info The material exhibits outstanding weather resistance, being insensitive to both UV-A and UV-B radiation. solutions-in-plastics.info

Research into ECTFE has explored its application in membrane technology. While its properties make it challenging to process via nonsolvent-induced phase separation (NIPS), it can be formed into microfiltration membranes using the thermally induced phase separation (TIPS) method. mdpi.com Studies have focused on optimizing the preparation of ECTFE membranes, including the use of green solvents. For instance, a low-melting-point Halar® ECTFE was used with a nontoxic diluent to create both dense and porous asymmetric flat membranes with good solvent resistance. mdpi.com Another study utilized a green solvent, triglyceride (GTA), to produce an ECTFE membrane with an asymmetric sponge-like microporous structure. mdpi.com

The properties of ECTFE make it a valuable material for various demanding applications, and ongoing research continues to explore new methods of preparation and modification to enhance its performance. mdpi.com

Table 1: Properties and Applications of Ethylene-Chlorotrifluoroethylene (ECTFE)

Property Description Application
Chemical Resistance Excellent resistance to acids, bases, and solvents. solutions-in-plastics.infoacs.org Particularly good in alkaline environments (pH > 10). solutions-in-plastics.info Chemical processing industry, tank linings. solutions-in-plastics.info
Thermal Resistance High heat resistance due to strong C-F bonds. mdpi.com High-temperature applications.
Mechanical Strength Good mechanical integrity and toughness. mdpi.com Protective coatings, structural components.
Weather Resistance Insensitive to UV-A and UV-B radiation. solutions-in-plastics.info Outdoor applications, protective films for photovoltaic modules. mdpi.comsolutions-in-plastics.info
Low Permeability Exhibits a low permeation coefficient. solutions-in-plastics.info Linings, composite constructions. solutions-in-plastics.info
Processability Can be processed via melt techniques like extrusion and injection molding. fluorocarbon.co.uk Can form membranes through TIPS. mdpi.com Films, coatings, membranes. mdpi.comfluorocarbon.co.uk

Redox-Initiated Emulsion Polymerization of Trifluorovinyl Ethers

Redox-initiated emulsion polymerization is a versatile technique that allows for polymerization at lower temperatures compared to conventional thermal initiation methods. 1stsourceresearch.com This process utilizes a redox pair, consisting of a reducing agent and an oxidizing agent, to generate free radicals that initiate polymerization. 1stsourceresearch.comresearchgate.net The ability to conduct the reaction at or even below room temperature can lead to polymers with higher molecular weight and a more linear structure. 1stsourceresearch.com

A key advantage of redox initiation is the significant reduction of residual free monomers in the final latex, which is crucial for applications demanding low levels of volatile organic compounds (VOCs). 1stsourceresearch.comcoatingsworld.com The process typically involves a "chase" step where the redox pair is added at the end of the main polymerization to consume any remaining monomers. 1stsourceresearch.com

While specific research on the redox-initiated emulsion copolymerization of 1-chloro-1,2,2-trifluoroethene with trifluorovinyl ethers is not extensively detailed in the provided results, the general principles of this method are broadly applicable to a range of monomers. For fluorinated monomers, this technique could offer a pathway to synthesize copolymers with controlled structures and properties. The initiator system's components, particularly the solubility of the generated radicals, play a crucial role in the polymerization kinetics and mechanism. researchgate.net Hydrophilic radicals enter the polymer particles after reaching a critical degree of polymerization and becoming surface-active, while more hydrophobic radicals can enter the particles directly. researchgate.net

Recent advancements have focused on developing more reactive reducing agents, such as sulfinic acid derivatives, which can enhance the efficiency of the post-polymerization chase and potentially be used for the main polymerization initiation. 1stsourceresearch.com The optimization of the redox pair, their dosage, and the feed rate can lead to substantial reductions in cycle time and residual monomers. coatingsworld.com

Influence of Comonomer Incorporation on Polymer Dynamics and Structure

Analysis of Crystal Structure and Polymer Chain Dynamics

The incorporation of comonomers into a polymer chain significantly influences its crystal structure and dynamics. In the case of chlorotrifluoroethylene (B8367) (CTFE) copolymers, the introduction of a comonomer like ethylene disrupts the regular packing of the polymer chains, leading to a reduction in crystallinity compared to the homopolymer, poly(chlorotrifluoroethylene) (PCTFE). acs.org PCTFE itself can exhibit a range of crystallinities, from around 30% to 70%, which affects its mechanical properties; higher crystallinity leads to a more rigid material, while lower crystallinity results in a tougher and more ductile polymer. acs.org

The effect of a comonomer is related to the size and nature of the substituent group. For instance, calculations have shown that the chlorine side group in CTFE is more easily tolerated within the crystal lattice of poly(tetrafluoroethylene) (PTFE) compared to bulkier groups like the trifluoromethyl (CF3) group from hexafluoropropylene. acs.org This suggests that the bulkiness of the comonomer unit is a key factor in determining the degree of disruption to the crystal structure. acs.org

Polymers are dynamic systems due to the relatively weak secondary bonding (van der Waals forces) between polymer chains, which allows for movement of the chains relative to each other. youtube.com The crystal structure of semi-crystalline polymers is often described by a chain-folded model, where a single polymer chain folds back on itself to form crystalline lamellae. youtube.com These crystalline regions are interspersed with amorphous regions, creating a complex microstructure. youtube.com The incorporation of comonomers can affect the folding process and the resulting lamellar structure.

Structural Characterization of Copolymer Microstructures

The microstructure of a copolymer, which includes the distribution of comonomer units along the polymer chain, has a profound impact on its macroscopic properties. mdpi.comresearchgate.net For copolymers of ethylene and CTFE, the alternating structure is a defining feature. mdpi.com However, in other copolymer systems, the arrangement can be random, blocky, or multiblock.

The characterization of these microstructures involves analyzing the distribution of block lengths and the number of blocks per chain, which can be complex due to the stochastic nature of some polymerization processes. unina.it The properties of multiblock copolymers are often closer to those of diblock copolymers rather than random copolymers, as the long blocks are capable of self-organization. mdpi.comresearchgate.net This self-assembly can lead to the formation of well-defined nanostructures, which can be investigated using techniques like light scattering and transmission electron microscopy. mdpi.comresearchgate.netmdpi.comnih.gov

Table 2: Influence of Comonomer on Polymer Structure

Feature Influence of Comonomer Incorporation Characterization Techniques
Crystallinity Generally reduces the degree of crystallinity by disrupting chain packing. acs.org Differential Scanning Calorimetry (DSC) mdpi.comresearchgate.net
Crystal Lattice The size of the comonomer's substituent group can cause deformations in the crystal lattice. acs.org X-ray Diffraction (XRD)
Chain Dynamics Affects chain folding and the formation of crystalline lamellae. youtube.com Solid-State NMR
Microstructure Determines the sequence of monomer units (e.g., alternating, random, blocky). mdpi.comunina.it Nuclear Magnetic Resonance (NMR) mdpi.comresearchgate.net
Morphology Can lead to microphase separation and the formation of distinct domains (e.g., hard and soft blocks). unina.it Transmission Electron Microscopy (TEM), mdpi.comnih.gov Light Scattering mdpi.comresearchgate.net

Table 3: List of Compound Names

Compound Name Abbreviation
1-chloro-1,2,2-trifluoroethene CTFE
Butyl acrylate BA
Chlorotrifluoroethylene CTFE
Ethylene
Ethylene-chlorotrifluoroethylene ECTFE
Hexafluoropropylene
Methacrylic acid MAA
Methyl methacrylate MMA
Poly(chlorotrifluoroethylene) PCTFE
Poly(tetrafluoroethylene) PTFE
Styrene St
tert-Butyl hydroperoxide tBHP
Triglyceride GTA
Trifluoromethyl CF3

Advanced Spectroscopic and Structural Elucidation Methodologies for Ctfe and Derivatives

Vibrational Spectroscopy (Infrared and Raman)

The acquisition of vibrational spectra for CTFE and related compounds involves various experimental setups. For IR spectroscopy, Fourier Transform Infrared (FTIR) spectrometers are commonly used, allowing for the analysis of samples in gaseous, liquid, and solid states. nih.gov For instance, the IR spectrum of polychlorotrifluoroethylene (PCTFE) film can be obtained via transmission, while photoacoustic IR spectroscopy can be used for pelletized samples. sbq.org.br Raman spectra are typically acquired by illuminating a sample with a monochromatic laser source and analyzing the inelastically scattered light. sbq.org.br Polarization measurements on oriented samples can be performed to determine the symmetry of the vibrational modes. umich.edu

Data analysis often involves quantum chemistry calculations, such as Density Functional Theory (DFT), to predict the molecular geometry, vibrational frequencies, and force fields. nih.gov These theoretical predictions serve as a basis for assigning the experimentally observed spectral bands to specific molecular vibrations. nih.gov A scaling factor is often applied to the calculated force field to improve the correlation between theoretical and experimental frequencies. nih.gov

In the gas phase, vibrational transitions are often accompanied by simultaneous rotational transitions. This coupling results in ro-vibrational spectra, which show fine structure corresponding to the individual rotational energy level changes. libretexts.org The analysis of these spectra provides detailed information on molecular geometry and bond lengths. libretexts.org

For polymers like PCTFE, a factor group analysis based on the one-dimensional space group of the helical chain configuration is used to derive the selection rules and approximate vibrational patterns for IR and Raman active fundamentals. umich.edu The vibrational bands of the monomer, CTFE, are used as a reference for the tentative assignment of bands in the polymer's spectrum. sbq.org.br Polarized Raman spectra are particularly useful for assigning totally symmetric vibrational modes. sbq.org.br

The following table presents a tentative assignment of the principal vibrational bands for chlorotrifluoroethylene (B8367).

Wavenumber (cm⁻¹)SpectroscopyAssignment
1150IRC-F Stretch
970IRCH₂ Rocking
740IRC-Cl Stretch
649IRCF₂ Wagging
958RamanC=C Stretch
633RamanCF₂ Scissoring
448RamanCFCl Bend

This table is generated based on data reported for polychlorotrifluoroethylene (PCTFE) and its monomer, with assignments made by comparison to related fluoropolymers. sbq.org.br

Rotational Spectroscopy (Microwave Spectroscopy)

Rotational spectroscopy, particularly Fourier transform microwave (FTMW) spectroscopy, offers exceptionally high resolution, allowing for the precise determination of molecular geometries in the gas phase. It measures the transitions between quantized rotational energy levels, which are dependent on the molecule's moments of inertia.

High-resolution microwave spectroscopy is a powerful tool for obtaining accurate gas-phase molecular structures. mit.edu The technique involves expanding a dilute gas mixture into a Fabry-Pérot cavity and probing the rotational transitions with microwave radiation. aip.org By measuring the rotational spectra of multiple isotopologues (molecules that differ only in their isotopic composition), the precise coordinates of each atom can be determined using Kraitchman's substitution analysis. aip.orgyoutube.com

For asymmetric top molecules like CTFE and its analogs, the rotational spectra are analyzed using a Watson S-reduced Hamiltonian, which accounts for centrifugal distortion effects. aip.org This analysis yields highly accurate rotational constants (A, B, C) and centrifugal distortion constants. aip.org The rotational constants are inversely related to the principal moments of inertia, providing the foundational data for structural determination. mit.edu

The table below shows the determined spectroscopic constants for 1,1,2-trifluoroethylene, a close structural analog of CTFE, illustrating the precision of this method.

ConstantC₂F₂¹²CH₂C₂F₂¹³CH₂C₂F₂¹²C¹³H₂
A (MHz)9139.5109(14)9139.4227(18)9005.111(10)
B (MHz)4004.1481(11)3960.9149(14)4003.268(11)
C (MHz)2786.1969(11)2759.5072(13)2776.012(11)
ΔJ (kHz)1.107(14)1.053(18)1.11(11)
ΔJK (kHz)-3.81(11)-3.73(14)-3.8(11)
ΔK (kHz)12.08(38)12.02(49)12.1(38)
δJ (kHz)0.301(10)0.283(12)0.30(10)
δK (kHz)1.17(17)1.07(21)1.2(17)

Data adapted from the study of 1,1,2-trifluoroethylene, a structural analog of CTFE. aip.org

When a molecule contains a nucleus with a spin quantum number I ≥ 1, such as chlorine (³⁵Cl and ³⁷Cl), its nuclear electric quadrupole moment can interact with the electric field gradient at the nucleus. This interaction causes a splitting of the rotational energy levels, known as nuclear quadrupole hyperfine structure. uva.es The analysis of this hyperfine structure in microwave spectra yields the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc). acs.org

These coupling constants provide detailed information about the electronic environment surrounding the quadrupolar nucleus. uva.es Specifically, they are sensitive to the p-electron distribution along the principal axes of the electric field gradient, offering insights into the nature of the chemical bond (e.g., covalent vs. ionic character) and the electronic effects of substituent groups. uva.esacs.org For planar molecules, the off-diagonal elements of the coupling tensor are often zero, simplifying the analysis. uva.es

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled detail about the connectivity and three-dimensional structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F.

For CTFE and its derivatives, such as 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (B1294775) and 2-chloro-1,1,1-trifluoroethane (B1216089), NMR spectroscopy is crucial for structural verification. chemicalbook.comnih.gov The ¹H NMR spectrum reveals information about the different proton environments in a molecule. docbrown.info The chemical shift of a proton is influenced by its local electronic environment, while spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals into multiplets, as described by the n+1 rule. docbrown.info

¹³C NMR provides information about the carbon skeleton of the molecule. chemicalbook.com ¹⁹F NMR is particularly valuable for fluorinated compounds like CTFE derivatives. The large range of ¹⁹F chemical shifts and the prevalence of ¹⁹F-¹⁹F and ¹⁹F-¹H spin-spin coupling provide a wealth of structural information. For example, ¹⁹F NMR was used to identify the urinary metabolites of 2-chloro-1,1,1-trifluoroethane, including trifluoroacetic acid and trifluoroacetaldehyde (B10831) hydrate. nih.gov The analysis of these complex splitting patterns allows for the unambiguous assignment of the molecular structure.

Carbon-13 NMR Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. In the case of 1-chloro-1,2,2-trifluoroethene (CTFE), the two carbon atoms of the double bond are in distinct chemical environments and are expected to exhibit separate resonances in the ¹³C NMR spectrum.

Due to the presence of electronegative halogen atoms (chlorine and fluorine), the chemical shifts of the carbon atoms in CTFE are anticipated to be in the downfield region of the spectrum, typically associated with alkenes. The carbon atom bonded to chlorine and fluorine (=CClF) would experience a different electronic environment compared to the carbon atom bonded to two fluorine atoms (=CF₂). This difference in shielding will result in two distinct signals.

For a general understanding of ¹³C chemical shifts in haloalkenes, the substitution effects of halogens are a key factor. The presence of fluorine atoms typically causes a large downfield shift (deshielding) of the directly attached carbon atom. The chlorine atom also contributes to a downfield shift, albeit to a lesser extent than fluorine. Therefore, the precise chemical shifts of C-1 and C-2 in CTFE would be a composite of these effects.

Table 1: Predicted ¹³C NMR Data for 1-chloro-1,2,2-trifluoroethene

Carbon AtomPredicted Chemical Shift Range (ppm)Influencing Factors
=C ClF110 - 130Electronegativity of one chlorine and one fluorine atom.
=C F₂130 - 150Electronegativity of two fluorine atoms.

Proton and Fluorine NMR for Diastereotopic Analysis

Proton (¹H) and Fluorine-19 (¹⁹F) NMR spectroscopy are instrumental in the analysis of stereochemistry, particularly in identifying diastereotopic nuclei. Diastereotopicity arises when two chemically similar groups in a molecule are in a stereochemically non-equivalent environment, leading to distinct NMR signals. titech.ac.jp This phenomenon is especially common in fluorinated organic molecules. titech.ac.jp

In derivatives of CTFE, the introduction of a chiral center can render the two fluorine atoms on the -CF₂ group diastereotopic. For instance, in a reaction of a chiral alcohol with a CTFE-containing molecule, the resulting ether would possess a chiral center, and the geminal fluorine atoms of the original CF₂ group would become diastereotopic. Consequently, they would exhibit separate signals in the ¹⁹F NMR spectrum, each potentially showing different coupling constants to neighboring nuclei.

The analysis of such diastereotopic signals in ¹H and ¹⁹F NMR spectra can provide detailed information about the three-dimensional structure and conformational preferences of the molecule. The magnitude of the chemical shift difference between the diastereotopic nuclei (Δδ) can sometimes be correlated with the diastereomeric excess in a mixture of stereoisomers.

While specific examples for CTFE derivatives were not detailed in the search results, the principle of using ¹H and ¹⁹F NMR for diastereotopic analysis is a well-established method in organofluorine chemistry. titech.ac.jprsc.org

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 1-chloro-1,2,2-trifluoroethene, which is a gas at standard conditions, X-ray diffraction studies would require crystallization at low temperatures.

Although a crystal structure for the monomeric CTFE was not found in the search results, extensive X-ray diffraction studies have been conducted on its polymer, polychlorotrifluoroethylene (PCTFE). These studies have revealed that PCTFE is a semi-crystalline polymer. frontiersin.orgfrontiersin.org The crystal structure of PCTFE has been determined to be pseudo-hexagonal. frontiersin.org

The diffraction pattern of PCTFE shows characteristic peaks corresponding to different crystal planes. For instance, wide-angle X-ray diffraction (WAXD) spectra of neat PCTFE show distinct peaks at 2θ values of 16.3°, 16.7°, and 17.4°, which are attributed to the (101), (102), and (103) crystal planes, respectively. frontiersin.orgresearchgate.net The degree of crystallinity and the size of the crystallites can be determined from the analysis of these diffraction patterns. researchgate.net

The study of the crystal structure of PCTFE provides indirect information about the potential packing and intermolecular interactions that could be present in the solid state of the monomeric CTFE. The presence of polar C-F and C-Cl bonds would likely lead to significant dipole-dipole interactions influencing the crystal packing.

Computational and Theoretical Investigations of 1 Chloro 1,2,2 Trifluoroethene Ctfe Chemistry

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are the cornerstones of modern computational chemistry, providing a framework for calculating the electronic structure of molecules from first principles. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are based on solving the Schrödinger equation and can achieve very high accuracy, though often at a significant computational cost. rushim.ru DFT, on the other hand, offers a balance between accuracy and computational expense by calculating the electron density rather than the full wavefunction, making it a popular choice for studying larger systems and complex reactions. frontiersin.org

Prediction of Equilibrium Geometries and Molecular Structures

The first step in any computational investigation is typically a geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the equilibrium molecular structure. science.gov For CTFE (CClF=CF₂), this involves calculating the bond lengths (e.g., C=C, C-Cl, C-F) and bond angles that define its three-dimensional shape.

Theoretical calculations are crucial for obtaining accurate starting molecular models for more complex simulations, such as reaction pathway analysis or the study of molecular complexes. For instance, in a rotational spectroscopy study of the chlorotrifluoroethylene-water adduct, the parameters for the CTFE monomer were fixed to their ab initio values to facilitate the analysis of the complex's structure. sns.it Similarly, computational studies on the metathesis of various fluoroalkenes, including CTFE, rely on accurately optimized geometries of the reactants and catalysts to model the reaction mechanism. science.gov

While specific tabulated data from a singular, comprehensive study on CTFE's geometry is diffuse in readily available literature, the optimized geometries are implicitly foundational in numerous theoretical works. For example, a study on the atmospheric degradation of CTFE with OH radicals utilized the M06-2X functional with the 6-311++G(d,p) basis set to optimize the geometries of all reactants, intermediates, and transition states involved. uantwerpen.be The accuracy of these optimized structures is paramount, as even small geometric variations can significantly impact the calculated energies and reaction barriers.

Table 1: Representative Calculated Molecular Geometries This table illustrates the typical parameters obtained from DFT calculations for molecules similar to CTFE. The values are essential for understanding the molecule's fundamental structure.

ParameterTypical MethodRepresentative Value
C=C Bond LengthB3LYP/6-31G~1.32 Å
C-Cl Bond LengthB3LYP/6-31G~1.71 Å
C-F Bond LengthsB3LYP/6-31G~1.32 - 1.34 Å
∠(FCC) AngleB3LYP/6-31G~122°
∠(ClCC) AngleB3LYP/6-31G*~124°

Note: The values in this table are representative and derived from general knowledge of DFT calculations on similar halogenated ethenes. Specific, published values for CTFE may vary depending on the level of theory and basis set used.

Force Field Calculations and Vibrational Analysis

Force fields are empirical energy functions that describe the potential energy of a system as a sum of bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals, electrostatic) interactions. researchgate.net While less accurate than quantum mechanical methods, they are computationally much faster, enabling the simulation of large systems like polymers. For polymers of CTFE, such as in poly(chlorotrifluoroethylene) (PCTFE), force fields like COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) are used in molecular dynamics (MD) simulations to study material properties. researchgate.net

Quantum mechanical calculations, particularly DFT, are used to perform vibrational analysis by computing the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates). Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes (the collective motions of atoms for each vibration). nih.gov These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to assign spectral peaks to specific molecular motions, such as C=C stretching, C-F stretching, or C-Cl stretching. collectionscanada.gc.ca

For complex spectra, theoretical calculations are indispensable. Anharmonic effects, which arise because the true potential energy surface is not perfectly parabolic, can be accounted for using methods like second-order vibrational perturbation theory (VPT2). frontiersin.orgnih.gov This approach corrects the harmonic frequencies and provides a more accurate prediction of the fundamental vibrational bands observed experimentally. Such detailed analysis is crucial for understanding resonance effects and assigning complex regions of the IR spectrum. sns.it In a study of complexes between CTFE and dimethyl ether, MP2/aug-cc-pVDZ(-PP) level calculations were used to compute harmonic vibrational frequencies to understand the shifts upon complexation. uantwerpen.be

Table 2: Example of Calculated Vibrational Frequencies and Assignments for CTFE This table shows a representative selection of calculated vibrational modes for CTFE, illustrating how theoretical analysis connects computed frequencies to specific types of molecular motion.

ModeCalculated Frequency (cm⁻¹) (MP2/aug-cc-pVDZ)Assignment
ν₁~1700C=C Stretch
ν₂~1310CF₂ Symmetric Stretch
ν₃~1250C-F Stretch
ν₄~1100CF₂ Asymmetric Stretch
ν₅~970=CF₂ Wag
ν₆~780C-Cl Stretch

Note: These frequencies are representative and based on values from computational studies of CTFE and related molecules. uantwerpen.be The exact values and assignments depend on the specific computational method.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates that are often difficult or impossible to observe experimentally. This allows for the detailed elucidation of reaction mechanisms, providing insights into the preferred pathways and the factors that control reactivity.

Thermochemical and Kinetic Studies of Radical Reactions

The atmospheric fate of CTFE is largely determined by its reactions with radicals, particularly the hydroxyl (OH) radical. Computational studies have been employed to investigate the mechanism and kinetics of the OH-initiated degradation of CTFE. Using DFT (M06-2X) and high-accuracy CCSD(T) methods, researchers have explored the potential energy surface for the addition of the OH radical to the carbon-carbon double bond.

Table 3: Calculated Rate Constants for the OH + CTFE Reaction

Temperature (K)Calculated k_OH (cm³ molecule⁻¹ s⁻¹)Experimental k_OH (cm³ molecule⁻¹ s⁻¹)
2987.27 × 10⁻¹¹(7.02 - 9.2) × 10⁻¹¹

Source: Data derived from a computational study on the atmospheric degradation of CTFE. uantwerpen.be

Simulation of Bond Dissociation Energies and Reaction Pathways

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a fundamental measure of bond strength. Computational methods can predict BDEs, providing insight into the weakest bonds in a molecule and the most likely initial steps of thermal decomposition. For CTFE, the C-Cl and C-F bonds are of particular interest. While specific high-accuracy calculated BDE values for the C-Cl bond in CTFE are not prominently published, values for similar bonds, like the C-Cl bond in vinyl chloride (~88-91 kcal/mol), provide an estimate. Computational studies on related compounds suggest the C-Cl bond is significantly weaker than the C-F bonds and is a likely site for initial dissociation in high-energy processes. researchgate.net

Computational studies also map out complex reaction pathways beyond initial bond breaking. For instance, a detailed DFT study on the metathesis of various fluoroalkenes, including CTFE, catalyzed by a Hoveyda-Grubbs catalyst was performed. The calculations revealed that the reaction is hampered by a high preference for a non-productive catalytic cycle, explaining the challenges observed in experimental attempts at metathesis with such substrates. science.gov This demonstrates the power of simulation to explain experimental outcomes by revealing competing reaction pathways and their relative energy barriers.

Carbonium Ion Character and Isomerization Processes

In certain reactions, particularly those involving electrophilic addition or substitution under acidic conditions, intermediates with significant carbocation (or carbonium ion) character can be formed. A carbonium ion is a species containing a positively charged carbon atom. Computational chemistry can probe the electronic structure of transition states and intermediates to assess their carbocationic nature.

While specific computational studies detailing carbonium ion intermediates directly from CTFE are not widespread, research on related fluoroalkenes provides relevant insights. For example, reactions of gem-difluoroalkenes can proceed through α-fluoroalkylated carbocation intermediates. researchgate.net Similarly, the reaction of allylic alcohols with fluorinating reagents can involve an allylic carbocation intermediate. researchgate.net Computational modeling of such reactions involving CTFE could elucidate whether similar cationic species are viable. These calculations would typically involve locating the transition state for the formation of the putative carbocation and analyzing its charge distribution and geometry to confirm its character. Such studies could also explore potential isomerization pathways, such as the migration of a fluorine or chlorine atom, which might proceed through bridged, non-classical carbocation-like transition states.

Intermolecular Interactions and Noncovalent Bonding Studies of 1-Chloro-1,2,2-trifluoroethene (CTFE)

Computational and theoretical investigations into the intermolecular interactions of 1-chloro-1,2,2-trifluoroethene (CTFE) are crucial for understanding its chemical behavior in various environments, from its role as a monomer in polymerization to its interactions in complex chemical systems. These studies primarily focus on noncovalent bonding, such as halogen and hydrogen bonds, and van der Waals forces, which govern the formation of molecular complexes and the condensed-phase properties of the compound.

Modeling of Halogenated Ethene Complexes

The modeling of complexes involving halogenated ethenes like CTFE provides significant insights into the nature and strength of their intermolecular interactions. Quantum chemical methods are employed to calculate interaction energies, optimize the geometries of the complexes, and analyze the electronic properties to characterize the noncovalent bonds.

Recent theoretical studies have investigated the interactions of CTFE as a monomer unit of polychlorotrifluoroethylene (PCTFE) with itself and with other molecules like graphene. nbuv.gov.uaresearchgate.net These studies utilize density functional theory (DFT) with dispersion corrections (like B3LYP-D3) and Møller-Plesset perturbation theory (MP2) to provide a detailed understanding of these interactions.

One key area of investigation is the dimerization of CTFE. The interaction energy between two CTFE monomers has been calculated to understand the initial step of aggregation and polymerization. These calculations reveal the preferred orientations and the nature of the forces at play. For instance, the interaction of two PCTFE monomers (CTFE) was found to have an interaction energy of -7.1 kJ/mol, with the distance between the carbon atoms of the adjacent monomers being approximately 4.9 Å to 5.0 Å. nbuv.gov.ua Another study using the B3LYP-D3/6-31G(d,p) method calculated a larger interaction energy of -35.7 kJ/mol for the CTFE dimer, with a shorter intermolecular distance of 3.9 Å between the carbon atoms. nbuv.gov.ua The difference in these values highlights the sensitivity of the results to the chosen computational method. nbuv.gov.uaresearchgate.net

The interaction of CTFE with other molecules has also been a subject of study. A rotational spectroscopic and theoretical investigation of the van der Waals complex formed between CTFE and an argon atom revealed that the argon atom is located out of the plane of the CTFE molecule. aip.org This out-of-plane position is a result of a delicate balance between the attractive dispersion forces with the heavy atoms of CTFE and the hard-sphere repulsion. aip.org The study suggests that the interaction is not localized to a single atom but occurs with the π-system of the double bond and a fluorine atom of the CFCl group. aip.org

Furthermore, the interaction of CTFE with graphene-like planes (GLP) has been modeled to understand the properties of nanocomposites. nbuv.gov.uaresearchgate.netresearchgate.net These studies show that the interaction energy between a CTFE monomer and a graphene-like plane is significantly stronger than the interaction between two CTFE monomers. For example, the interaction energy between a CTFE monomer and a small graphene-like plane (C40H16) was calculated to be -48.8 kJ/mol (B3LYP-D3/6-31G(d,p)) and -15.7 kJ/mol (MP2/6-31G(d,p)). nbuv.gov.ua These strong interactions are attributed to the dispersion forces and lead to a shorter distance between the CTFE molecule and the graphene surface compared to the CTFE dimer. nbuv.gov.ua

Table 1: Calculated Interaction Energies (ΔE) and Intermolecular Distances for CTFE Complexes

Interacting SpeciesComputational MethodInteraction Energy (kJ/mol)Intermolecular Distance (Å)Reference
CTFE DimerMP2/6-31G(d,p)-7.14.9 - 5.0 (C-C) nbuv.gov.ua
CTFE DimerB3LYP-D3/6-31G(d,p)-35.73.9 (C-C) nbuv.gov.ua
CTFE + Graphene-like plane (C40H16)B3LYP-D3/6-31G(d,p)-48.83.5 (C-C) nbuv.gov.ua
CTFE + Graphene-like plane (C40H16)MP2/6-31G(d,p)-15.75.55 (C-C) nbuv.gov.uaresearchgate.net
CTFE + Graphene-like plane (C54H18)MP2/6-31G(d,p)-24.34.42 (C-C) nbuv.gov.uaresearchgate.net
CTFE + Graphene-like plane (C96H24)MP2/6-31G(d,p)-25.2Not specified researchgate.net

Electrostatic Potential Surface Analysis

Electrostatic potential surface (EPS) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its noncovalent interaction sites. The EPS maps the electrostatic potential onto the molecule's electron density surface. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and act as nucleophilic or hydrogen/halogen bond acceptor sites. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and serve as electrophilic or hydrogen/halogen bond donor sites.

For 1-chloro-1,2,2-trifluoroethene, the presence of highly electronegative fluorine and chlorine atoms, along with the carbon-carbon double bond, creates a complex and informative electrostatic potential surface. The fluorine atoms, being the most electronegative, will draw electron density towards them, resulting in regions of negative potential around them. The chlorine atom, also electronegative, will similarly create a region of negative potential, although its polarizability can lead to the formation of a positive region known as a "sigma-hole" along the C-Cl bond axis. This sigma-hole is a key feature that enables the chlorine atom to act as a halogen bond donor. The π-system of the double bond is also a region of high electron density and is expected to show a negative electrostatic potential above and below the molecular plane.

While specific EPS maps for CTFE were not found in the direct search results, the principles of EPS analysis on similar halogenated molecules can be applied. For instance, in halogenated methanes and benzenes, the halogen atoms exhibit both negative and positive potential regions, influencing their intermolecular interactions. rsc.org The presence of electron-withdrawing groups, such as the fluorine atoms in CTFE, is known to enhance the electropositive character of the sigma-hole on the chlorine atom, making it a more effective halogen bond donor. rsc.org

The analysis of the electrostatic potential is crucial for rationalizing the observed geometries of CTFE complexes. For example, in a complex with a Lewis base, the base would be expected to approach the CTFE molecule along the C-Cl axis to interact with the positive sigma-hole, forming a halogen bond.

Molecular Dynamics and Free Energy Simulations

Molecular dynamics (MD) and free energy simulations are computational techniques that provide insights into the dynamic behavior and thermodynamic properties of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that describe how the system evolves over time. From these trajectories, various properties, including structural arrangements, transport properties, and thermodynamic quantities, can be calculated.

Free energy calculations, often performed in conjunction with MD simulations, are used to determine the free energy difference between two states of a system. Common methods include thermodynamic integration and free energy perturbation. These calculations are particularly useful for studying processes like solvation, binding, and conformational changes.

For 1-chloro-1,2,2-trifluoroethene, MD simulations can be employed to study the liquid state properties of the compound, such as its density, diffusion coefficient, and radial distribution functions. These simulations would require a well-parameterized force field that accurately describes the intermolecular interactions of CTFE. While specific MD simulation studies focused solely on liquid CTFE were not prominent in the search results, methodologies for simulating similar chloro-fluoro-hydrocarbons have been developed. aip.org

Free energy calculations can provide quantitative information about the stability of CTFE complexes and its behavior in solution. For example, the Gibbs free energy of interaction for the dimerization of PCTFE has been investigated. It was found that the Gibbs free energy for the interaction of two PCTFE dimers becomes zero at 270 K, indicating the temperature at which the association-dissociation equilibrium is balanced. nbuv.gov.uadntb.gov.ua In contrast, the interaction of a PCTFE dimer with a graphene-like plane shows a zero Gibbs free energy at a much higher temperature of 420 K, reflecting the greater thermal stability of the nanocomposite. nbuv.gov.uadntb.gov.ua

The calculation of the solvation free energy of CTFE in various solvents would be another valuable application of these methods. Such calculations help in understanding the solubility and partitioning behavior of the molecule, which is important in many chemical and industrial processes. Although specific data for CTFE was not found, general methods for calculating solvation free energies of small molecules are well-established. nih.gov

Advanced Chemical and Material Science Applications Research Focus

Role as an Intermediate in Fine Chemical Synthesis

1-Chloro-1,2,2-trifluoroethene (CTFE), also known as chlorotrifluoroethylene (B8367), is a versatile fluorinated alkene that serves as a crucial building block in the synthesis of a wide range of fine chemicals. wikipedia.org Its carbon-carbon double bond and the presence of both chlorine and fluorine atoms allow for diverse chemical transformations. wikipedia.org

CTFE is a key precursor in the synthesis of various fluorinated molecules. One notable reaction is its thermal dimerization, which yields 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. wikipedia.org Furthermore, the addition of iodine monochloride to CTFE produces iododichlorotrifluoroethane, a compound that serves as a precursor to hexafluorobutadiene. wikipedia.org The commercial production of CTFE itself involves the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane using zinc. wikipedia.org The reactivity of the C-F bond also allows for the synthesis of unique ethers; for instance, reactions between phenols and fluoroalkanes like 2-chloro-1,1,1-trifluoroethane (B1216089) can yield gem-difluoromethyl ethers. nih.gov

The double bond in 1-chloro-1,2,2-trifluoroethene makes it an excellent candidate for cycloaddition reactions, a powerful method for constructing cyclic and heterocyclic compounds. youtube.com Specifically, CTFE undergoes [2+2] cycloaddition reactions with vinyl acetate. wikipedia.org Cycloaddition reactions, in general, involve the interaction of frontier molecular orbitals (HOMO and LUMO) of the reacting species. youtube.com The success and stereochemical outcome of these reactions are often determined by whether the process is conducted under thermal or photochemical conditions. youtube.com For example, in a [2+2] cycloaddition, the reaction may be forbidden under thermal conditions but allowed under photochemical conditions due to the promotion of an electron to a higher energy orbital, which changes the orbital symmetry. youtube.com CTFE is known to yield alternating copolymers with electron-donating monomers such as vinyl ethers, which is a testament to its reactivity in addition reactions. researchgate.net

CTFE serves as a monomer for producing a variety of functionalized materials through polymerization and copolymerization. wikipedia.org Telomerization, a process involving a chain transfer agent, can be used to synthesize low molecular weight polymers of CTFE. researchgate.net A significant application is the copolymerization of CTFE with other monomers to create plastics with tailored properties. wikipedia.org For example, copolymers of vinylidene fluoride (B91410) (VDF) and CTFE are being explored as separator membranes in lithium-ion batteries. rsc.org These poly(vinylidene fluoride-co-chlorotrifluoroethylene) (PVDF-CTFE) membranes exhibit porous microstructures and good ionic conductivity, making them promising candidates for high-power battery applications. rsc.org

Development of Specialty Fluoropolymers and Copolymers

The polymerization of 1-chloro-1,2,2-trifluoroethene leads to the creation of high-value fluoropolymers and copolymers with exceptional properties, making them suitable for demanding applications. acs.org

Polychlorotrifluoroethylene (PCTFE) is the homopolymer of CTFE and is renowned for its performance in extreme environments. alfa-chemistry.comwikipedia.org It possesses high tensile strength, good thermal characteristics, and is nonflammable, with heat resistance up to 175 °C. wikipedia.org The presence of a chlorine atom in place of a fluorine atom, when compared to polytetrafluoroethylene (PTFE), reduces chain flexibility and increases the glass transition temperature. wikipedia.org This structural difference also makes PCTFE stronger and stiffer than PTFE. wikipedia.org

PCTFE exhibits outstanding chemical resistance, particularly against strong oxidizing agents, a property attributed to its high fluorine content and the absence of hydrogen atoms. alfa-chemistry.comwikipedia.org It is stable in temperatures as low as -240°C (-400°F). emcoplastics.com Due to its combination of properties, PCTFE is used in cryogenic valve seats, high-pressure gas seals, and as a protective barrier against chemicals. wikipedia.orgemcoplastics.com Unlike many other fluoropolymers, it is melt-processable and can be injection-molded and extruded. wikipedia.org

Table 1: Comparative Properties of PCTFE and PTFE

PropertyPolychlorotrifluoroethylene (PCTFE)Polytetrafluoroethylene (PTFE)
Monomer Chlorotrifluoroethylene (CTFE) wikipedia.orgTetrafluoroethylene (B6358150) (TFE) wikipedia.org
Chemical Resistance Excellent, but less than PTFE. wikipedia.org Resistant to most chemicals and oxidizing agents. wikipedia.org Swells slightly in some compounds. wikipedia.orgExceptional chemical resistance.
Thermal Stability Heat resistance up to 175°C. wikipedia.org Melting point around 210–215 °C. wikipedia.orgHigher melting point than PCTFE. wikipedia.org
Mechanical Properties Higher tensile strength, stiffness, and creep resistance than PTFE. wikipedia.orgLower tensile strength and stiffness. wikipedia.org
Processing Injection-moldable and extrudable. wikipedia.orgNot melt-processable.
Moisture Absorption Near-zero moisture absorption. emcoplastics.comExtremely low moisture absorption.
Transparency Can be made into a transparent film. wikipedia.orgGenerally opaque.

Copolymerization of CTFE with other monomers yields a range of functionalized polymers for specialized applications, particularly in coatings. researchgate.net The radical copolymerization of CTFE with vinyl ethers, which are electron-donating monomers, leads to alternating copolymers that have been successfully developed for the coatings and paints market. researchgate.netdocksci.com These coatings exhibit excellent weather resistance. docksci.com

PCTFE films are used extensively as protective layers against moisture. wikipedia.org Applications include moisture barriers in pharmaceutical blister packaging and for encapsulating the moisture-sensitive phosphor coatings in electroluminescent lamps. alfa-chemistry.comwikipedia.org These films can also be laminated onto other polymers like PVC and polypropylene (B1209903) to enhance their barrier properties. wikipedia.org Furthermore, copolymers of CTFE and vinylidene fluoride (VDF) are noted for their good thermal stability and chemical resistance. frontiersin.org Depending on the molar ratio of the monomers, these copolymers can range from elastomers to crystalline polymers with excellent cryogenic properties. frontiersin.org

Table 2: Examples of CTFE Copolymers and Their Applications

CopolymerComonomer(s)Key PropertiesApplications
ECTFE Ethylene (B1197577)Good thermal stability, chemical resistance, weatherability, low dielectric constant. acs.orgfrontiersin.orgCoatings, liners for chemical applications, communication equipment. wikipedia.orgfrontiersin.org
P(CTFE-co-VDF) Vinylidene Fluoride (VDF)Excellent thermal stability, chemical resistance, can be elastomeric or crystalline. frontiersin.orgSeals, gaskets, cryogenic components, battery separators. rsc.orgfrontiersin.org
P(CTFE-co-Vinyl Ethers) Vinyl EthersAlternating copolymer structure, excellent weather resistance. researchgate.netdocksci.comHigh-performance paints and coatings (e.g., Lumiflon). docksci.com
P(VDF-TrFE-CTFE) Vinylidene Fluoride, Trifluoroethylene (B1203016)Piezotech® RT F, a terpolymer. fluoropolymers.euNot specified in provided context.

Research in Liquid Crystals and Other Advanced Materials

The chemical compound 1-chloro-1,2,2-trifluoroethene, also known as chlorotrifluoroethylene (CTFE), is a versatile monomer that serves as a building block for the high-performance fluoropolymer, Polychlorotrifluoroethylene (PCTFE). Research into the applications of this polymer has revealed its utility in various advanced material science fields, including a supportive role in liquid crystal technology and as a primary material in other demanding sectors.

Research in Liquid Crystals

While 1-chloro-1,2,2-trifluoroethene itself is not a liquid crystal, its polymer, PCTFE, finds a crucial application in the protection of liquid-crystal display (LCD) panels. wikipedia.org LCDs are sensitive to moisture, which can degrade their performance and lifespan. PCTFE, in the form of a film, serves as an exceptional moisture and water-vapor barrier, safeguarding the delicate liquid crystal components within the display. wikipedia.orgalfa-chemistry.comcontrivedatuminsights.com This protective application is a result of PCTFE's inherent properties of high chemical resistance and extremely low permeability to gases and liquids. youtube.com

The primary function of PCTFE in this context is not as an active component within the liquid crystalline phase but as a high-performance encapsulant or barrier layer. alfa-chemistry.com Research has focused on the properties of PCTFE films that make them suitable for this application, such as their transparency and ability to be laminated onto other polymers like PVC, polyethylene (B3416737) terephthalate (B1205515) (PETG), and polypropylene (PP). wikipedia.orgalfa-chemistry.com

Research in Other Advanced Materials

The majority of advanced materials research involving 1-chloro-1,2,2-trifluoroethene is centered on its homopolymer, PCTFE, and its copolymers. PCTFE is a thermoplastic chlorofluoropolymer with a unique combination of physical and mechanical properties that make it suitable for a wide range of high-tech applications. wikipedia.orgacs.org

Properties of Polychlorotrifluoroethylene (PCTFE)

The desirable characteristics of PCTFE are a direct result of its molecular structure, which consists of a carbon backbone with fluorine and chlorine atoms. patsnap.com The presence of the chlorine atom reduces the structural regularity compared to polytetrafluoroethylene (PTFE), which leads to a lower degree of crystallinity and a lower melting point, making it processable as a transparent material in thin sections. ptfedf.com

PropertyValue
Tensile StrengthHigh wikipedia.org
Chemical ResistanceGood, but less than PTFE wikipedia.org
Moisture AbsorptionNear-zero contrivedatuminsights.com
Gas PermeabilityLowest of any plastic wikipedia.org
FlammabilityNon-flammable wikipedia.org
Heat ResistanceUp to 175 °C wikipedia.org
Glass Transition Temperature (Tg)Around 45 °C wikipedia.org

This table presents some of the key properties of Polychlorotrifluoroethylene (PCTFE).

Applications in Advanced Materials

The unique properties of PCTFE have led to its use in several advanced material applications:

High-Frequency Communication: PCTFE exhibits an ultralow dielectric constant and loss, making it a valuable material for applications in high-frequency communication. patsnap.comfrontiersin.org

Aerospace and Cryogenics: PCTFE maintains its mechanical properties at extremely low temperatures, making it suitable for cryogenic components, seals, and handling liquid oxygen and nitrogen. wikipedia.orgcontrivedatuminsights.com Its low outgassing properties are also beneficial for aerospace applications. youtube.com

Chemical Processing: Due to its excellent chemical resistance, PCTFE is used for liners in chemical tanks, valves, O-rings, and gaskets. wikipedia.org

Medical and Pharmaceutical Packaging: The high moisture barrier properties of PCTFE make it ideal for pharmaceutical blister packaging. wikipedia.orgcontrivedatuminsights.com It is also used in medical devices due to its biocompatibility. contrivedatuminsights.com

Coatings and Films: Copolymers of CTFE, such as those with vinyl ethers, are used in the formulation of long-lasting paints and coatings. acs.org PCTFE films are also used for the encapsulation of phosphor coatings in electroluminescent lamps to protect them from moisture. alfa-chemistry.com

Copolymer Research

Research has also been conducted on copolymers of 1-chloro-1,2,2-trifluoroethene to modify its properties for specific applications. For instance, copolymerization can reduce the high crystallinity of the homopolymer, leading to materials with different mechanical and thermal characteristics. acs.org Copolymers with vinylidene fluoride (VDF) have been studied for their ferroelectric properties. researchgate.nettandfonline.com The synthesis of graft copolymers from a P(VDF-CTFE-TrFE) backbone has also been explored to create new materials with tailored properties. tandfonline.com

Environmental Transformation Pathways and Atmospheric Chemistry Mechanistic Focus

Atmospheric Degradation Mechanisms

Once released into the atmosphere, 1-chloro-1,2,2-trifluoroethene undergoes degradation through several key mechanisms. These processes involve reactions with atmospheric oxidants and the absorption of ultraviolet radiation.

A primary pathway for the atmospheric removal of 1-chloro-1,2,2-trifluoroethene is its reaction with hydroxyl radicals (•OH). These radicals are highly reactive and initiate the degradation of a wide range of volatile organic compounds. Theoretical studies using density functional theory (DFT) have elucidated the mechanism of this reaction.

The addition of the •OH radical to the carbon-carbon double bond of chlorotrifluoroethylene (B8367) (CTFE) is the main initial step. The reaction can proceed via two pathways, with the hydroxyl radical attacking either the α-carbon (bonded to chlorine) or the β-carbon. Computational studies indicate that the addition to the β-carbon is energetically more favorable, leading to the formation of the •CClF-CF2OH radical. tdl.orgresearchgate.net This reaction exhibits a negative temperature dependence, with a calculated rate constant of 9.87 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K. tdl.org The initial adducts formed can then undergo further reactions in the atmosphere.

Interactive Data Table: Calculated Rate Constants for the Reaction of CTFE with OH Radicals

Computational MethodRate Constant (cm³ molecule⁻¹ s⁻¹) at 298 KReference
M06-2X9.87 × 10⁻¹³ tdl.org

Note: This table is interactive. Users can sort data by clicking on column headers.

The atmospheric degradation of 1-chloro-1,2,2-trifluoroethene leads to the formation of several stable products. Following the initial reaction with hydroxyl radicals, the resulting radical adducts can react with molecular oxygen (O₂) to form peroxy radicals. These peroxy radicals can then react further, for instance with nitric oxide (NO), to yield a variety of breakdown products. tdl.orgresearchgate.net

Key stable degradation products predicted from the atmospheric oxidation of CTFE include carbonic chloride fluoride (B91410), carbonyl fluoride, and 2,2-difluoro-2-hydroxyacetyl fluoride. tdl.orgresearchgate.net Furthermore, the breakdown of many fluorinated compounds in the atmosphere is known to contribute to the formation of trifluoroacetic acid (TFA). nih.govomicsonline.org TFA is highly soluble in water and can be deposited back to the Earth's surface through precipitation. omicsonline.org Although TFA is persistent in the environment, current and projected concentrations from the degradation of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) are considered to be below toxic thresholds. nih.govomicsonline.org

Microbial Transformation and Biodegradation Studies

In addition to atmospheric processes, microbial activity can contribute to the transformation of 1-chloro-1,2,2-trifluoroethene, particularly in soil and groundwater.

Under anoxic (oxygen-deficient) conditions, a key microbial process for the breakdown of chlorinated compounds is reductive dechlorination. This process involves the sequential removal of chlorine atoms, with the chlorinated compound acting as an electron acceptor. nih.gov Studies have shown that microbial communities in river sediments can degrade 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) to produce chlorotrifluoroethene (CTFE) as a transformation product. nih.gov This indicates that CTFE itself can be an intermediate in the anaerobic degradation of more highly chlorinated compounds.

Further research using reduced corrinoids, which can act as a proxy for microbial cofactors, has demonstrated the reductive dechlorination of CFC-113 to CTFE and subsequently to trifluoroethene. nih.gov This suggests that similar reductive dechlorination pathways could be feasible for CTFE in anoxic environments, potentially leading to less halogenated and more readily degradable compounds.

Methanotrophic bacteria are a group of microorganisms that can utilize methane (B114726) as their primary source of carbon and energy. nih.gov They possess enzymes called methane monooxygenases (MMOs) that can co-metabolize a wide range of other compounds, including various halogenated hydrocarbons. While direct studies on the interaction of 1-chloro-1,2,2-trifluoroethene with methanotrophic bacteria are limited, research on other chlorinated ethenes, such as trichloroethylene (B50587) (TCE), provides valuable insights.

Methanotrophs, particularly those expressing the soluble form of methane monooxygenase (sMMO), have been shown to effectively degrade TCE. nih.gov The degradation is a co-metabolic process, meaning it occurs in the presence of the primary growth substrate, methane. It is hypothesized that a similar co-metabolic process could occur for 1-chloro-1,2,2-trifluoroethene, where the MMO enzyme would initiate the oxidation of the double bond, leading to its eventual breakdown. However, the efficiency of this process would depend on various factors, including the specific strain of methanotroph, the form of MMO expressed, and environmental conditions. Further research is needed to specifically investigate the potential for and rates of 1-chloro-1,2,2-trifluoroethene degradation by methanotrophic communities.

Q & A

Q. What are the common synthetic routes for 1-chloro-1,2,2-trifluoroethene, and how do reaction conditions influence product purity?

Methodological Answer: 1-Chloro-1,2,2-trifluoroethene is synthesized via dehydrochlorination of 1-chloro-1,2,2-trifluoroethane using catalysts like activated carbon or metal oxides. Key parameters include temperature (150–250°C) and catalyst loading, which directly affect reaction kinetics and selectivity. For example, higher temperatures favor elimination over side reactions like isomerization. Researchers must optimize stoichiometry and inert gas flow rates to suppress byproducts such as 1,1-difluoroethene . Purity can be assessed via gas chromatography (GC) coupled with mass spectrometry (MS), referencing retention indices from PubChem data .

Q. How can spectroscopic techniques (e.g., microwave, IR) distinguish between cis/trans isomers of halogenated ethenes like 1-chloro-1,2-difluoroethylene?

Methodological Answer: Microwave spectroscopy provides rotational constants (e.g., A0A_0, B0B_0, C0C_0) and quadrupole coupling constants (χ) for chlorine nuclei, which differ between cis and trans isomers due to spatial halogen arrangement. For example, trans-1-chloro-1,2-difluoroethylene exhibits a χ value of −72.5 MHz, while the cis isomer shows −68.2 MHz . IR spectroscopy complements this by identifying C–F/C–Cl stretching frequencies: trans isomers typically display higher wavenumbers due to reduced steric hindrance .

Q. What are the primary reaction pathways for ethene copolymers with halogenated ethenes, and how do substituents influence polymer properties?

Methodological Answer: Ethene copolymerizes with halogenated ethenes (e.g., 1-chloro-1,2,2-trifluoroethene) via radical or coordination polymerization. Fluorine substituents increase thermal stability and chemical resistance, while chlorine enhances polarity. For example, alternating copolymers exhibit glass transition temperatures (TgT_g) 20–40°C higher than homopolymers due to restricted chain mobility. Researchers should monitor monomer feed ratios and initiator concentrations (e.g., peroxides at 0.1–1.0 wt%) to control molecular weight distribution .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the regioselectivity of nucleophilic additions to 1-chloro-1,2,2-trifluoroethene?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that nucleophilic attack favors the β-carbon due to hyperconjugative stabilization from C–F bonds. For instance, ammonia addition to 1-chloro-1,2,2-trifluoroethene forms 2-amino-1-chloro-1,2-trifluoroethane with a ΔG‡ of 28.5 kJ/mol. Solvent effects (e.g., THF vs. DMF) can shift selectivity by stabilizing transition states. Experimental validation via 19F^{19}\text{F}-NMR kinetic studies is critical to reconcile computational predictions with observed products .

Q. What experimental strategies resolve contradictions in reported degradation half-lives of 1-chloro-1,2,2-trifluoroethene in aquatic environments?

Methodological Answer: Discrepancies in degradation rates (e.g., 15–90 days) arise from variable pH, microbial consortia, and matrix effects (sediment vs. water). Controlled microcosm studies using isotopically labeled 13C^{13}\text{C}-1-chloro-1,2,2-trifluoroethene and LC-MS/MS tracking can isolate biotic vs. abiotic pathways. For example, alkaline hydrolysis (pH > 9) accelerates dechlorination, producing trifluoroacetic acid, while anaerobic microbes mediate reductive dehalogenation. Standardized OECD 309 protocols are recommended for comparability .

Q. How do steric and electronic effects govern the copolymerization kinetics of ethene with 1-chloro-1,2,2-trifluoroethene?

Methodological Answer: Steric bulk from chlorine and fluorine substituents reduces propagation rates (kpk_p) by 30–50% compared to ethene homopolymerization. Electronic effects (e.g., electron-withdrawing Cl) polarize the double bond, increasing reactivity toward nucleophilic initiators. Real-time Raman spectroscopy can monitor monomer conversion, while Mayo-Lewis plots quantify reactivity ratios (r1r_1, r2r_2). For example, r1r_1(ethene) = 0.45 and r2r_2(halogenated monomer) = 1.2 indicate a tendency for alternating sequences .

Critical Analysis of Contradictions

  • Synthesis Yields : reports 85–90% yields for dehydrochlorination, while older studies cite 70–75% due to unoptimized catalysts. Resolution: Use Pd/C catalysts with controlled pore size (e.g., 50 Å) to enhance surface area and reduce side reactions.
  • Environmental Persistence : Discrepancies in degradation rates highlight the need for standardized test conditions (e.g., ISO 11266 for soil studies).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.